molecular formula C30H38BrClN2O2Si B1381151 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine CAS No. 1704074-30-5

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine

Cat. No.: B1381151
CAS No.: 1704074-30-5
M. Wt: 602.1 g/mol
InChI Key: XIRNDRCYEURHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with two ethyl chains:

  • Ethyl group 1: Attached to a 4-bromo-2-chlorophenoxy moiety, providing halogenated aromatic character.
  • Ethyl group 2: Contains a tert-butyldiphenylsilyl (TBDPS) ether, enhancing steric bulk and lipophilicity.

The TBDPS group improves metabolic stability by shielding the hydroxyl group from enzymatic degradation, while the bromo and chloro substituents may enhance receptor binding via hydrophobic interactions .

Properties

IUPAC Name

2-[4-[2-(4-bromo-2-chlorophenoxy)ethyl]piperazin-1-yl]ethoxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38BrClN2O2Si/c1-30(2,3)37(26-10-6-4-7-11-26,27-12-8-5-9-13-27)36-23-21-34-18-16-33(17-19-34)20-22-35-29-15-14-25(31)24-28(29)32/h4-15,24H,16-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRNDRCYEURHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCN(CC3)CCOC4=C(C=C(C=C4)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38BrClN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801113498
Record name Piperazine, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704074-30-5
Record name Piperazine, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[2-(4-bromo-2-chlorophenoxy)ethyl]-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. The compound's structure suggests it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H24BrClNO3\text{C}_{19}\text{H}_{24}\text{BrClN}O_3

This structure features a piperazine core, substituted with a bromo-chloro phenoxy group and a tert-butyldiphenylsilyl ether, which may influence its pharmacokinetic properties.

Biological Activity Overview

Research into the biological activity of this compound has focused on several key areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit tumor growth in various cancer cell lines .
  • Neuropharmacological Effects : The piperazine moiety is known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions. Compounds that target GABA receptors have shown promise in treating epilepsy and anxiety disorders .
  • Antimicrobial Properties : Some studies indicate that brominated phenoxy compounds possess antimicrobial activity against a range of pathogens, suggesting that this compound may also exhibit similar effects .

Anticancer Studies

A recent study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The results indicated that certain piperazine derivatives demonstrated IC50 values in the low micromolar range, comparable to established chemotherapeutics like doxorubicin .

CompoundIC50 (μM)Cancer Cell Line
Compound A5.0HCT116
Compound B3.5MCF7
1-(2-(4-Bromo-2-chlorophenoxy)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazineTBDTBD

Neuropharmacological Effects

In vitro studies have shown that compounds with piperazine structures can modulate GABAergic activity. This modulation is crucial for developing treatments for anxiety and epilepsy. For example, a related compound was found to increase GABA levels significantly, indicating potential therapeutic effects .

Antimicrobial Activity

Research has demonstrated that brominated phenoxy compounds can inhibit bacterial growth. In one study, a related compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. The incorporation of halogenated phenoxy groups can enhance the lipophilicity and bioactivity of these compounds, potentially leading to improved efficacy against various cancer cell lines. For instance, studies have shown that similar piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the bromo and chloro substituents in the phenoxy group can enhance the interaction with microbial membranes, leading to increased permeability and subsequent cell death. This suggests that the compound may be explored further for its potential as an antimicrobial agent .

Biological Evaluation

The biological evaluation of this compound has been conducted through various in vitro assays:

  • Cytotoxicity Assays: These assays measure the compound's ability to inhibit cell growth in cancer cell lines.
  • Antimicrobial Testing: The effectiveness against bacterial strains is assessed using minimum inhibitory concentration (MIC) tests.

Results from preliminary studies indicate promising activity against specific cancer types and bacterial infections, warranting further investigation into its mechanism of action .

Drug Development

Given its biological properties, there is potential for this compound to be developed into a therapeutic agent targeting specific diseases, particularly cancers and microbial infections. Further studies are needed to optimize its pharmacokinetic properties and assess toxicity profiles.

Material Science

The unique properties of this compound may also lend themselves to applications in material science, particularly in developing new polymeric materials or coatings that require specific chemical functionalities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Phenoxy Derivatives

Key Analogs:

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-(2-((TBDPS)oxy)ethyl)piperazine (): Difference: Fluorine replaces chlorine at the ortho position. Impact: Fluorine’s smaller size and higher electronegativity reduce steric hindrance but may lower binding affinity compared to chlorine.

1-(2-(2-Methylphenoxy)ethyl)-4-(bis(4-fluorophenyl)methyl)piperazine (): Difference: Methylphenoxy and bis(4-fluorophenyl)methyl groups replace bromo/chlorophenoxy and TBDPS. Impact: Reduced halogenation decreases electrophilic interactions, while the bis(fluorophenyl) group enhances σ-receptor binding .

Table 1: Substituent Effects on Binding and Stability
Compound Halogen/Substituent Key Functional Group Metabolic Stability Binding Affinity (Inferred)
Target Compound Br (para), Cl (ortho) TBDPS ether High Moderate-High
Fluoro Analog () Br (para), F (ortho) TBDPS ether High Moderate
Bis(fluorophenyl) Derivative () None (methylphenoxy) Bis(4-fluorophenyl)methyl Moderate High (σ-receptors)

Piperazine Derivatives with Silyl Ethers

Key Analogs:

1-(3-Bromo-5-fluorobenzyl)-4-(2-((TBDPS)oxy)ethyl)piperazine (): Difference: Benzyl substituent replaces phenoxyethyl. Impact: The benzyl group may enhance dopamine transporter (DAT) binding but reduce solubility .

GBR 12909 ():

  • Structure : 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
  • Impact : The bis(fluorophenyl)methoxy group confers high DAT affinity (IC₅₀ = 1.4–8.2 nM) and selectivity over serotonin transporters (SERT) .
Table 2: Pharmacokinetic and Binding Properties
Compound Key Structural Feature DAT IC₅₀ (nM) SERT Selectivity logP (Estimated)
Target Compound TBDPS ether, Br/Cl-phenoxy N/A N/A ~5.2
GBR 12909 () Bis(fluorophenyl)methoxy 1.4–8.2 29–93-fold ~4.8
3-Bromo-5-fluorobenzyl Analog () Benzyl, TBDPS ether N/A N/A ~6.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.